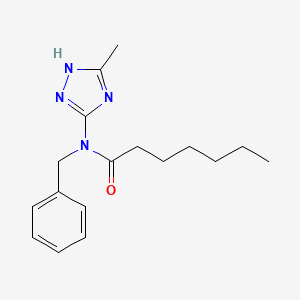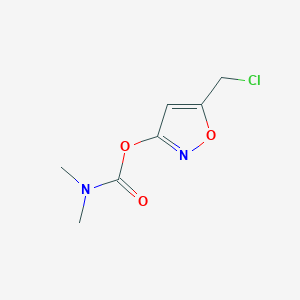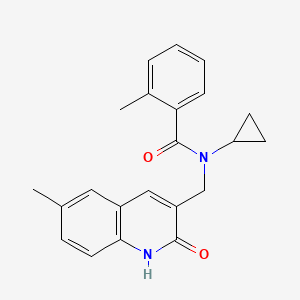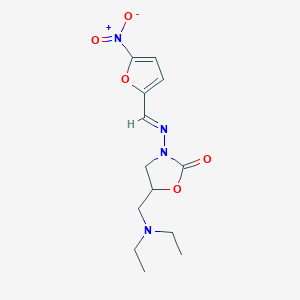![molecular formula C7H6N4O4S B12898523 6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine CAS No. 56023-65-5](/img/structure/B12898523.png)
6-(Methanesulfonyl)-3-nitroimidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a methylsulfonyl group at the 6th position and a nitro group at the 3rd position of the imidazo[1,2-b]pyridazine core. It is known for its potential biological activities and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[1,2-b]pyridazine core is usually carried out using nitric acid or a nitrating mixture.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the nitroimidazo[1,2-b]pyridazine intermediate using methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-(Methylsulfonyl)-3-aminoimidazo[1,2-b]pyridazine.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives.
Oxidation: Sulfone derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or proteins involved in critical biological pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-b]pyridazine: The parent compound without the methylsulfonyl and nitro groups.
6-(Methylsulfonyl)imidazo[1,2-b]pyridazine: Lacks the nitro group.
3-Nitroimidazo[1,2-b]pyridazine: Lacks the methylsulfonyl group.
Uniqueness
6-(Methylsulfonyl)-3-nitroimidazo[1,2-b]pyridazine is unique due to the presence of both the methylsulfonyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
56023-65-5 |
|---|---|
Molekularformel |
C7H6N4O4S |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
6-methylsulfonyl-3-nitroimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H6N4O4S/c1-16(14,15)6-3-2-5-8-4-7(11(12)13)10(5)9-6/h2-4H,1H3 |
InChI-Schlüssel |
FFWAWGRZJGYKMK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NN2C(=NC=C2[N+](=O)[O-])C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)


![1,3-Benzodioxole-5-carboxaldehyde, 6-[2-(dimethylamino)ethyl]-](/img/structure/B12898479.png)
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)







